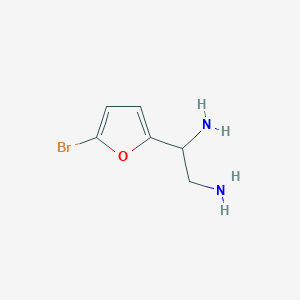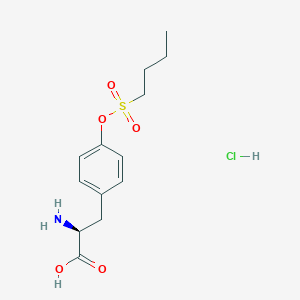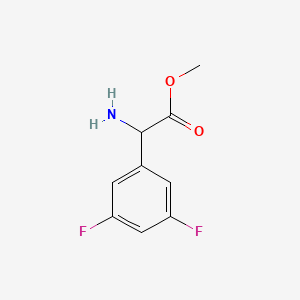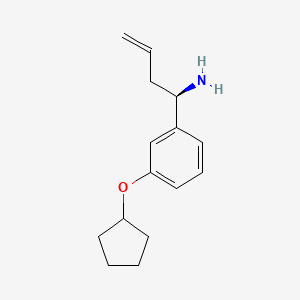
(1R)-1-(3-Cyclopentyloxyphenyl)but-3-enylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(3-Cyclopentyloxyphenyl)but-3-enylamine is an organic compound characterized by a cyclopentyloxy group attached to a phenyl ring, which is further connected to a butenylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(3-Cyclopentyloxyphenyl)but-3-enylamine typically involves the following steps:
-
Formation of the Cyclopentyloxyphenyl Intermediate:
Starting Material: 3-Hydroxyphenyl compound.
Reaction: Alkylation with cyclopentyl bromide in the presence of a base such as potassium carbonate.
Conditions: Solvent like dimethylformamide (DMF) at elevated temperatures.
-
Attachment of the Butenylamine Chain:
Intermediate: 3-Cyclopentyloxyphenyl compound.
Reaction: Heck coupling with a butenylamine derivative.
Catalyst: Palladium(II) acetate with a phosphine ligand.
Conditions: Solvent like acetonitrile, under an inert atmosphere.
Industrial Production Methods: For large-scale production, the process may be optimized to include:
Continuous Flow Synthesis: Enhancing reaction efficiency and yield.
Automated Catalytic Systems: Ensuring consistent product quality and reducing production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the double bond in the butenyl chain, converting it to a saturated amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.
Major Products:
Oxidation: Formation of N-oxides or imines.
Reduction: Formation of saturated amines.
Substitution: Introduction of halogens, nitro groups, or other substituents on the phenyl ring.
Chemistry:
Building Block: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential ligand in catalytic systems due to its unique structure.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Receptor Binding: Studied for its interaction with various biological receptors.
Medicine:
Pharmaceutical Development: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry:
Material Science: Utilized in the development of novel materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism by which (1R)-1-(3-Cyclopentyloxyphenyl)but-3-enylamine exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of signaling pathways, potentially affecting cellular processes such as neurotransmission or metabolic regulation.
Comparison with Similar Compounds
(1R)-1-(3-Methoxyphenyl)but-3-enylamine: Similar structure but with a methoxy group instead of a cyclopentyloxy group.
(1R)-1-(3-Ethoxyphenyl)but-3-enylamine: Contains an ethoxy group, offering different steric and electronic properties.
Uniqueness:
Steric Effects: The cyclopentyloxy group provides unique steric hindrance, influencing the compound’s reactivity and binding properties.
Electronic Effects: The electron-donating nature of the cyclopentyloxy group can affect the compound’s chemical behavior, making it distinct from its methoxy and ethoxy analogs.
Properties
Molecular Formula |
C15H21NO |
|---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
(1R)-1-(3-cyclopentyloxyphenyl)but-3-en-1-amine |
InChI |
InChI=1S/C15H21NO/c1-2-6-15(16)12-7-5-10-14(11-12)17-13-8-3-4-9-13/h2,5,7,10-11,13,15H,1,3-4,6,8-9,16H2/t15-/m1/s1 |
InChI Key |
UVIJLKYLAQKBKE-OAHLLOKOSA-N |
Isomeric SMILES |
C=CC[C@H](C1=CC(=CC=C1)OC2CCCC2)N |
Canonical SMILES |
C=CCC(C1=CC(=CC=C1)OC2CCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


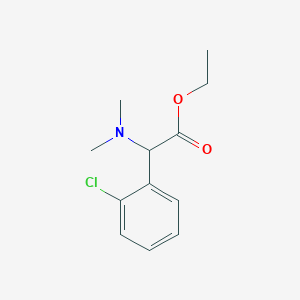
![Methyl (R)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13045203.png)

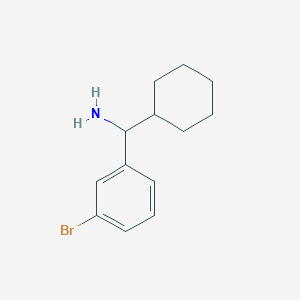
![1-Amino-1-[4-(difluoromethyl)phenyl]acetone](/img/structure/B13045229.png)
![6-Chloro-1-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine](/img/structure/B13045239.png)
![N,N-dimethyl-4-[(2S)-pyrrolidin-2-yl]aniline](/img/structure/B13045242.png)
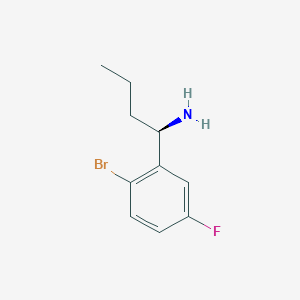
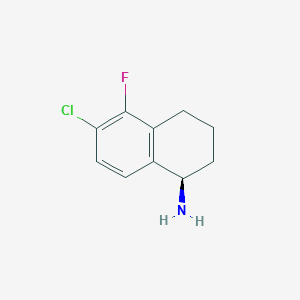
![1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13045255.png)
